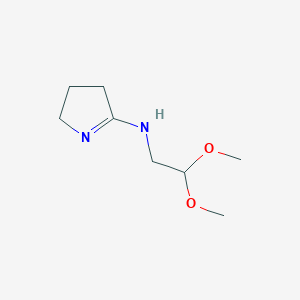

N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine

描述

属性

IUPAC Name |

N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-11-8(12-2)6-10-7-4-3-5-9-7/h8H,3-6H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLHUMHWSLEDIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC1=NCCC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Key Steps:

- Preparation of amino-alkyl intermediates: Starting from aminoalkyl compounds such as aminoethyl derivatives.

- Reaction with formaldehyde or dimethoxy compounds: To introduce the dimethoxyethyl group, formaldehyde derivatives or dimethoxy compounds are used.

- Cyclization: Under acidic or basic conditions, the amino group reacts with the aldehyde or ketone to form the pyrrolidine ring.

Reaction Conditions:

Multicomponent Reactions (MCRs)

Multicomponent reactions offer an efficient route, combining amines, aldehydes, and acetylenic or pyruvate derivatives to produce pyrrolidine derivatives with high atom economy.

Representative Protocol:

- Reactants: Aromatic or aliphatic amines, aldehydes, and pyruvate derivatives.

- Catalysts: Acid catalysts such as phosphoric acid or Lewis acids.

- Solvent: Dichloromethane or ethanol.

- Reaction Conditions: Room temperature to moderate heating (25–80°C).

Reaction Scheme:

Amines + Aldehydes + Pyruvate derivatives → (via Mannich-type cyclization) → Pyrrolidine derivatives

Data Table:

| Component | Typical Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Amine | Aromatic or aliphatic | Room temp to 80°C | 70–90% | Electron-donating groups favor higher yields |

| Aldehyde | Formaldehyde, benzaldehyde | Acid catalysis | 60–85% | Aromatic aldehydes give better yields |

| Pyruvate derivatives | Ethyl or methyl pyruvate | Solvent-dependent | 65–90% | Ethyl pyruvate preferred for stability |

Cyclization via Oxidative or Reductive Pathways

This method involves initial formation of open-chain precursors, followed by cyclization through oxidation or reduction steps.

Example:

- Preparation of aminoethyl derivatives followed by oxidative cyclization using monoamine oxidase (MAO) or metal catalysts (e.g., Hg(II) systems).

- Oxidation step: Converts the open-chain amine to the pyrrolidine ring, often with FAD or Hg(II)-EDTA systems.

Reaction Conditions:

| Step | Reagents | Conditions | Yield | References |

|---|---|---|---|---|

| Oxidative cyclization | MAO enzymes, FAD | Mild, enzymatic | No specific yield | , |

| Dehydrogenation | Hg(II)-EDTA | Mild heating | 45–60% | , |

Construction of the Dimethoxyethyl Group

The key functionalization involves introducing the dimethoxyethyl moiety at the nitrogen atom of the pyrrolidine ring. This is achieved through:

- Nucleophilic substitution of amino groups with 2,2-dimethoxyethyl halides or esters.

- Protection/deprotection strategies to ensure selectivity.

Typical Protocol:

- React amino-pyrrolidine derivatives with 2,2-dimethoxyethyl halides (e.g., chlorides or bromides).

- Use base catalysts such as potassium carbonate in acetonitrile or DMF.

- Reaction conditions are typically mild, at room temperature or slightly elevated temperatures.

Data Table:

| Reagent | Conditions | Yield | Notes |

|---|---|---|---|

| 2,2-Dimethoxyethyl halide | K2CO3, acetonitrile, room temp | 65–85% | Excess reagent improves yield |

| Alternative: Dimethoxyethyl esters | Base catalysis | 60–80% | Selectivity for nitrogen substitution |

Summary of Research Findings

- The synthesis of N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine can be optimized via multicomponent reactions, offering high yields and operational simplicity.

- Cyclization strategies involving aminoalkyl precursors and aldehyde derivatives are well-documented, with reaction conditions favoring room temperature to moderate heating.

- Oxidative cyclization methods, especially enzymatic or metal-catalyzed, provide alternative routes for ring formation.

- The introduction of the dimethoxyethyl group is best achieved through nucleophilic substitution with appropriate halides or esters under mild base catalysis.

化学反应分析

Types of Reactions:

Oxidation: N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form various reduced amine derivatives.

Substitution: It can participate in substitution reactions where the dimethoxyethyl group or the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation Products: Oxo derivatives of the pyrrolidine ring.

Reduction Products: Reduced amine derivatives.

Substitution Products: Various substituted pyrrolidine derivatives.

科学研究应用

Chemical Synthesis

Organic Synthesis

N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows it to participate in various chemical reactions, making it a valuable building block for synthesizing other compounds.

Catalysis

The compound can act as a ligand in catalytic reactions, enhancing the efficiency of chemical transformations. It is particularly useful in asymmetric synthesis where chiral catalysts are required to produce enantiomerically pure compounds.

Biological and Pharmaceutical Applications

Drug Development

Research indicates that this compound may play a role in the development of pharmaceuticals. It is investigated for its potential as an intermediate in synthesizing bioactive molecules that have therapeutic effects.

Enzyme Inhibition Studies

The compound has been explored for its interactions with enzymes and receptors. Studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could lead to potential therapeutic applications in treating diseases.

Material Science

This compound is being studied for its potential use in developing new materials with specific properties. Its unique chemical structure may impart desirable characteristics such as enhanced stability and reactivity, making it suitable for various industrial applications.

Agrochemical Applications

The compound is also explored for its potential use in synthesizing agrochemical products. Its properties may contribute to the development of new pesticides or herbicides that are more effective and environmentally friendly.

Case Studies and Research Findings

- Pharmaceutical Applications : A study exploring the synthesis of novel compounds using this compound as an intermediate demonstrated its effectiveness in producing inhibitors for specific enzymes related to metabolic disorders .

- Material Science Innovations : Research into the material properties of derivatives of this compound revealed potential applications in creating stable polymers with enhanced thermal and mechanical properties .

- Agrochemical Development : Investigations into its use in agrochemicals showed promising results in developing new formulations that improve crop yield while minimizing environmental impact .

作用机制

The mechanism of action of N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethoxyethyl group and the amine group play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the target molecule.

相似化合物的比较

Structural and Functional Comparison with Analogues

Core Structural Differences

Key Observations :

- The dimethoxyethyl group in the target compound enhances solubility and directs cyclization reactions, unlike the unsubstituted 3,4-dihydro-2H-pyrrol-5-amine hydrochloride .

- Pyridine- or pyrimidine-containing analogues (e.g., ) exhibit increased aromaticity, influencing electronic properties and binding affinities in biological systems.

Target Compound:

- Synthesis: Methanol reflux (60°C, 12 hours) with 2,2-dimethoxyethan-1-amine .

- Reactivity : Forms 5H,6H,7H-pyrrolo[1,2-a]imidazole under formic acid (100°C, 16 hours) .

Analogues:

- 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride : Synthesized via direct amine salt formation; reacts with electrophiles (e.g., acyl chlorides) without cyclization .

- Purpurinimides (e.g., 3-(2,2-dimethoxyethyl)-3-devinyl-purpurinimides) : Require complex macrocyclic syntheses but share similar ¹H NMR signals (δ 3.46–3.47 for dimethoxyethyl protons) .

Spectroscopic Comparison

Insights :

- The dimethoxyethyl group’s singlet in ¹H NMR is a diagnostic marker for structural confirmation .

- Cyclization shifts proton environments, as seen in the imidazole product’s aromatic signals .

生物活性

N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine is an organic compound characterized by a pyrrolidine ring with a dimethoxyethyl substituent and an amine group. This compound has garnered attention for its potential biological activity, particularly in pharmaceutical applications.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The dimethoxyethyl group and the amine group are critical for binding to these targets, influencing their activity and potentially leading to therapeutic effects. The specific pathways and effects depend on the target molecule and the context of use.

Pharmacological Potential

Research indicates that this compound may serve as an intermediate in the synthesis of bioactive molecules, suggesting its relevance in drug development. Studies have explored its role in enzyme inhibition and receptor binding, which are key mechanisms in pharmacology.

Table 1: Biological Activities of this compound

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Potential inhibition of specific enzyme pathways | |

| Receptor Binding | Modulation of receptor activity | |

| Cytotoxicity | Investigated for antitumor properties |

Case Studies

- Antitumor Properties : Initial investigations into structurally similar compounds have revealed significant cytotoxic effects against various cancer cell lines, including glioma and melanoma. These studies highlight the potential for this compound to be developed into therapeutic agents targeting resistant cancer types .

- Synthetic Applications : The compound is utilized as an intermediate in organic synthesis, facilitating the development of complex organic molecules with potential biological applications. Its unique structural characteristics allow for various chemical reactions that can lead to the creation of novel pharmacologically active compounds .

Synthesis and Characterization

The synthesis of this compound typically involves starting materials like 2,2-dimethoxyethanol and pyrrolidine under controlled conditions to ensure high yield and purity. The compound can undergo various chemical transformations such as oxidation and reduction, which can modify its biological activity .

Table 2: Synthetic Routes for this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms oxo derivatives | Potassium permanganate |

| Reduction | Produces reduced amine derivatives | Lithium aluminum hydride |

| Substitution | Replacement of functional groups | Alkyl halides |

Comparative Analysis

When compared to similar compounds such as N-(2,2-dimethoxyethyl)-1,2,3,4-tetrahydroisoquinoline and N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-4-amine, this compound exhibits unique properties due to its specific substitution pattern. This specificity contributes to distinct chemical reactivity and biological activity profiles .

常见问题

Q. What are the optimal synthetic conditions for preparing N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine?

The compound is synthesized via a condensation reaction between 5-methoxy-3,4-dihydro-2H-pyrrole (1 equiv) and 2,2-dimethoxyethan-1-amine in methanol under reflux (60°C, 12 hours). The reaction mixture is concentrated under vacuum to yield the product as brown oil (86% yield). Characterization via LC-MS (ES+) confirms the molecular ion peak at m/z 173.00 [MH⁺] .

Q. How is the molecular structure of this compound validated?

Key structural validation involves:

- LC-MS : To confirm molecular weight and purity.

- NMR spectroscopy : For backbone connectivity and functional group assignment (e.g., dimethoxyethyl and pyrrolidine moieties).

- X-ray crystallography : While direct data for this compound is limited, related structures (e.g., ) use X-ray diffraction to resolve intramolecular hydrogen bonds (N–H⋯O) and Z-conformations of C=C bonds, which can inform analogous analyses .

Advanced Research Questions

Q. What reaction mechanisms govern the cyclization of this compound into heterocyclic systems?

Cyclization to pyrrolo[1,2-a]imidazole derivatives occurs via formic acid-mediated intramolecular dehydration. The dimethoxyethyl group facilitates ring closure by stabilizing transition states through hydrogen bonding. Reaction conditions (100°C, 16 hours) yield 86% conversion, confirmed by LC-MS (m/z 108.95 [MH⁺]). Mechanistic studies should include kinetic monitoring (e.g., time-resolved NMR) and computational modeling to map energy barriers .

Q. How can researchers resolve contradictions between computational predictions and experimental structural data for this compound?

Discrepancies often arise in torsional angles or hydrogen-bonding networks. To address this:

Q. What are the applications of this compound in synthesizing bioactive heterocycles?

The compound serves as a precursor for fused imidazole-pyrrolidine systems (e.g., pyrrolo[1,2-a]imidazole), which are pharmacologically relevant due to their similarity to purine scaffolds. Post-cyclization modifications (e.g., boronation or halogenation) enable diversification for kinase inhibitors or PROTACs (Proteolysis-Targeting Chimeras) .

Q. How can researchers optimize purification protocols for intermediates derived from this compound?

- Chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane) to separate polar byproducts.

- Crystallization : For solid derivatives (e.g., pyrroloimidazoles), recrystallize from ethanol/water mixtures. Monitor purity via HPLC (≥95% threshold) .

Methodological Notes

- Data Reproducibility : Strict control of reaction conditions (temperature, solvent purity) is critical due to the compound’s sensitivity to hydrolysis .

- Safety Protocols : Handle under inert atmosphere (N₂/Ar) to prevent oxidation of the pyrrolidine ring. Refer to safety guidelines in for amine handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。